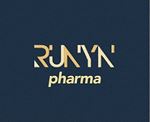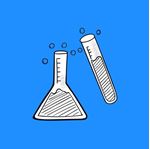- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Wuhan ChemNorm Biotech Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Hubei Tianan Hongtai Biotechnology Co.,Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Ochratoxins and related substances
Ochratoxins are a group of mycotoxins produced by fungi, primarily Aspergillus and Penicillium species. These secondary metabolites can contaminate various food products, including grains, coffee beans, and dried fruits, posing significant health risks to humans and animals due to their potential nephrotoxic, hepatotoxic, and carcinogenic effects. The primary ochratoxins identified include Ochratoxin A (OTA), B, C, D, E, F, and G. Among these, OTA is the most prevalent and notorious for its wide distribution in foodstuffs and its strong toxicity.
The presence of ochratoxins can be monitored through various analytical techniques such as liquid chromatography with mass spectrometry detection (LC-MS/MS). To mitigate their impact on public health, strict regulatory limits have been established. For instance, the European Union sets a maximum limit of 5 μg/kg for OTA in foodstuffs.
In industrial applications, detecting and removing ochratoxins from contaminated materials is crucial to ensure product safety. This can involve using adsorbents such as activated carbon or zeolites, employing advanced purification methods like reverse osmosis, or developing genetically modified plants resistant to ochratoxin-producing fungi.


-
Cinnamon Oil: A Therapeutic Compound in Chemical BiopharmaceuticalsCinnamon Oil: A Therapeutic Compound in Chemical Biopharmaceuticals Introduction to Cinnamon Oil Cinnamon oil, derived from the inner bark of the Cinnamomum verum tree, has long been recognized for its aromatic and medicinal properties. This essential oil is a rich source of bioactive compounds, including cinnamaldehyde, eugenol, and β-caryophyllene, which contribute to its therapeutic potential...
-
Olaparib's Emerging Role in Precision Medicine and Cancer Treatment StrategiesOlaparib's Emerging Role in Precision Medicine and Cancer Treatment Strategies Introduction to Olaparib in Modern Oncology Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, has emerged as a groundbreaking therapeutic agent in the field of oncology. Its role in precision medicine marks a significant shift toward personalized cancer treatment strategies. By targeting specific genetic...
-
Unlocking the Potential of Choline Chloride in Chemical BiopharmaceuticalsUnlocking the Potential of Choline Chloride in Chemical Biopharmaceuticals Welcome to the World of Choline Chloride in Biopharmaceuticals Choline chloride, a vital nutrient essential for brain function and liver health, is gaining traction in the field of chemical biopharmaceuticals. This article delves into its applications, synthesis methods, and regulatory aspects. Applications of Choline...
-
Morpholinoethanesulfonic Acid: A Key Component in Chemical Biopharmaceuticals Synthesis and FormulationsMorpholinoethanesulfonic Acid: A Key Component in Chemical Biopharmaceuticals Synthesis and Formulations Introduction to Morpholinoethanesulfonic Acid Morpholinoethanesulfonic acid (MES) is a versatile chemical compound that has gained significant attention in the fields of chemistry, biomedicine, and pharmaceuticals. Known for its unique structural properties and functional groups, MES plays a...
-
Mequinol in Chemical Biopharmaceuticals: A Review of its Applications and SynthesisMequinol in Chemical Biopharmaceuticals: A Review of its Applications and Synthesis Introduction to Mequinol in Chemical Biopharmaceuticals Mequinol, also known as 6-methyl-2-quinolinol, is a heterocyclic aromatic compound that has garnered significant attention in the fields of chemistry and biomedicine. Its unique chemical structure renders it highly versatile, making it a valuable component in...





